![molecular formula C21H16ClFN4O2 B3411223 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile CAS No. 903189-63-9](/img/structure/B3411223.png)
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
Overview
Description
The compound 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule drug candidate that has shown potential for the treatment of various neurological disorders. CBP-307 is a potent and selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety.
Mechanism of Action
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a selective antagonist of the serotonin 5-HT2C receptor, which is primarily expressed in the central nervous system. The 5-HT2C receptor is involved in the regulation of appetite, mood, and anxiety. 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile binds to the 5-HT2C receptor and prevents the activation of downstream signaling pathways, leading to a decrease in food intake and an increase in mood.
Biochemical and Physiological Effects
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to decrease food intake and body weight gain by reducing the activity of the hypothalamic melanocortin system, which is involved in the regulation of appetite and energy balance. 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has several advantages for lab experiments, including its high selectivity and potency for the 5-HT2C receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also several limitations to using 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its high cost of synthesis.
Future Directions
There are several potential future directions for the research and development of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile. One area of research is the potential therapeutic use of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile for the treatment of depression and anxiety disorders. Another area of research is the potential use of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile as a tool compound for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Additionally, the development of more potent and selective 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile analogs could lead to the discovery of new drug candidates for the treatment of neurological disorders.
Scientific Research Applications
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been extensively studied in preclinical models for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and obesity. In animal studies, 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has been shown to reduce food intake, decrease body weight gain, and improve glucose tolerance. 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile has also been shown to have anxiolytic and antidepressant-like effects in preclinical models.
properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-5-1-15(2-6-16)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)14-3-7-17(23)8-4-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQVYMKHCNSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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